molecular formula C11H5ClF2N4 B2807308 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 919735-36-7

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2807308
CAS No.: 919735-36-7
M. Wt: 266.64
InChI Key: OWGIFMIIHCCNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 919735-36-7) is a high-value chemical scaffold primarily utilized in pharmaceutical and anticancer research. This compound features a pyrazolo[3,4-d]pyrimidine core, which serves as a bioisostere of the purine ring, enabling it to function as a potent kinase inhibitor . Its main research value lies in the development of novel therapeutic agents, particularly as a core building block for Cyclin-Dependent Kinase 2 (CDK2) inhibitors. CDK2 plays a critical role in cell cycle progression, and its inhibition is a promising strategy for the selective targeting of tumor cells . Research demonstrates that derivatives based on this scaffold show significant in vitro anti-proliferative activity against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines . Furthermore, this versatile intermediate is employed in the design of novel pleuromutilin derivatives for combating antibiotic-resistant bacteria. When conjugated to pleuromutilin, it yields compounds with potent in vitro and in vivo antibacterial activity against Staphylococcus aureus (S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA) . The reactive 4-chloro group on the pyrimidine ring makes it an excellent precursor for nucleophilic substitution reactions, allowing researchers to introduce diverse amine functionalities and create targeted libraries for drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)6-1-2-8(13)9(14)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIFMIIHCCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=NC=N3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with 4-chloropyrazole in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases such as potassium phosphate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is in the development of anticancer agents. Research has indicated that this compound exhibits significant activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Study:
In vitro studies have shown that this compound effectively inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent anticancer activity .

Antiviral Properties

Another promising application is its potential as an antiviral agent. Preliminary studies suggest that this compound may inhibit viral replication by targeting viral polymerases.

Research Findings:
In a study focusing on viral infections, the compound demonstrated significant antiviral activity against influenza virus strains. The mechanism was attributed to the inhibition of viral RNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity.

ModificationEffect on Activity
Substitution on phenyl ringIncreased potency against cancer cells
Alteration of halogen positionsImproved selectivity towards viral targets

Mechanism of Action

The mechanism by which 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Position 1 Substituents
  • 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: 4-fluorophenyl (mono-fluoro) at position 1, methyl at position 3. Impact: Reduced lipophilicity compared to the 3,4-difluorophenyl analog. Synthesis: Phosphorus oxychloride/DMF-mediated chlorination (15 h reflux), yielding 56.04% C purity .
  • 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():

    • Substituents: 3-chlorobenzyl at position 1.
    • Impact: Benzyl group increases molecular weight (279.12 g/mol) and lipophilicity, enhancing membrane permeability but possibly reducing solubility.
Position 4 and 6 Modifications
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: Chloromethyl at position 6, methyl at position 1. Impact: Reactive chloromethyl group enables further derivatization (e.g., nucleophilic substitution), making it a versatile intermediate for antiproliferative agents . Synthesis: Two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, achieving 83% yield for pyrimidinone intermediate .
  • 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine ():

    • Substituents: Trifluoromethyl at position 4.
    • Impact: Strong electron-withdrawing effect enhances reactivity for Suzuki couplings or aminations.

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Feature
Target Compound C₁₂H₇ClF₂N₄ 296.67 Cl (4), 3,4-difluorophenyl (1) Balanced lipophilicity/activity
4-Chloro-1-(4-fluorophenyl)-3-methyl (Ev1) C₁₃H₁₀ClFN₄ 284.70 Cl (4), 4-F-phenyl (1), Me (3) Steric hindrance
4-Chloro-6-(chloromethyl)-1-methyl (Ev5) C₇H₇Cl₂N₄ 233.07 Cl (4), Me (1), CH₂Cl (6) Reactive intermediate
4-Chloro-1-(3-chlorobenzyl) (Ev15) C₁₂H₈Cl₂N₄ 279.12 Cl (4), 3-Cl-benzyl (1) High lipophilicity

Biological Activity

4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C11H5ClF2N4
  • CAS Number: 919735-36-7

The compound is characterized by its ability to interact with various biological targets. Notably, it has shown activity against specific enzymes and pathways involved in disease processes.

Enzyme Interactions

Research indicates that this compound interacts with ketoreductase ChKRED20 from Chryseobacterium sp. CA49. This enzyme plays a critical role in the reduction of ketone precursors, suggesting that the compound could influence metabolic pathways related to drug metabolism and detoxification processes .

The biological activity of this compound is primarily attributed to its molecular interactions with enzymes and cellular targets. The binding affinity to specific proteins can lead to altered gene expression and modulation of cellular pathways.

Molecular Docking Studies

Molecular docking studies have demonstrated that the compound can effectively bind to various targets implicated in cancer and other diseases. It has been suggested that such interactions may inhibit tumor growth by affecting signaling pathways associated with cell proliferation and survival .

Case Study: Cytotoxicity Assays

In vitro studies involving similar compounds have revealed significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineCC50 (µM)Reference
Compound AA549 (Lung)58.44
Compound BMCF7 (Breast)99.87
Compound CHT29 (Colon)129.41

These findings indicate that modifications in the structure can enhance or diminish biological activity, suggesting a need for further investigation into the specific effects of this compound.

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties, warranting further exploration in virology.
  • Anticancer Agent: Its ability to modulate enzyme activity positions it as a promising candidate for cancer therapy.
  • Material Science Applications: Beyond biological applications, this compound's electronic properties may find utility in organic electronics.

Q & A

Q. What are the established synthetic routes for 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps:

Core Formation : Cyclization of hydrazine derivatives with diketones/aldehydes under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide yields the core structure .

Substituent Introduction : Nucleophilic aromatic substitution (SNAr) at the 4-position using 3,4-difluorophenyl chloride. Optimizing solvents (e.g., DMF, acetonitrile) and catalysts (e.g., K₂CO₃) improves yields up to 70–85% .

  • Critical Parameters : Temperature (80–120°C), solvent polarity, and reaction time (12–24 hrs) significantly affect purity and yield .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationHCONH₂, reflux, 10 h65–75
Chlorophenyl Substitution3,4-Difluorophenyl chloride, K₂CO₃, DMF, 100°C, 18 h78

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; pyrimidine C-Cl at ~150 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹; NH bands at 3300–3400 cm⁻¹) .
  • X-ray Crystallography : Validates molecular geometry and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses; IC₅₀ values <10 µM indicate high potency .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Anti-inflammatory Testing : COX-2 inhibition via ELISA, comparing activity to celecoxib .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing MTT assay protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing Cl with CF₃ or altering fluorophenyl positions) to isolate substituent effects .
  • Computational Modeling : Dock the compound into target proteins (e.g., EGFR) using AutoDock Vina to predict binding modes and validate with mutagenesis studies .

Q. What strategies optimize regioselectivity during functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., -OMe) at the 6-position to guide electrophilic substitution at the 4-position .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage diversification (e.g., Suzuki coupling for aryl introductions) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic attack at electron-deficient positions .

Q. How do fluorinated substituents influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer :
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (e.g., t₁/₂ increased from 2.1 to 4.8 hrs in rat plasma) .
  • Membrane Permeability : LogP calculations (e.g., ClogP = 2.8 vs. 3.5 for non-fluorinated analogs) suggest improved bioavailability .
  • Table 2: Fluorine Impact on Key Parameters
ParameterFluorinated AnalogNon-Fluorinated Analog
LogP2.83.5
Plasma t₁/₂ (hrs)4.82.1
CYP3A4 Inhibition (%)1542

Q. What computational tools are most effective for predicting off-target interactions?

  • Methodological Answer :
  • Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets (e.g., adenosine receptors due to purine-like structure) .
  • Machine Learning : Train models on ChEMBL data to predict kinase selectivity profiles .
  • MD Simulations : GROMACS-based simulations (50 ns) assess binding stability to unintended targets (e.g., hERG channel) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show limited efficacy?

  • Methodological Answer :
  • Cell Line Variability : Sensitivity differences in p53-wildtype vs. mutant lines (e.g., 60% inhibition in HCT116 vs. 20% in SW480) .
  • Metabolic Activation : Pro-drug analogs requiring enzymatic activation (e.g., esterase cleavage) may underperform in vitro .
  • Dosing Schedule : Intermittent vs. continuous exposure affects apoptosis induction (e.g., 48 hr vs. 72 hr treatments) .

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve structural ambiguities .
  • Use flow chemistry for scalable synthesis (e.g., 90% yield in continuous reactors) .
  • Cross-validate bioactivity data with orthogonal assays (e.g., ATP depletion alongside MTT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.